

# Technical Guide: NMR Data of (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

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## Compound of Interest

Compound Name: (5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone

Cat. No.: B1294134

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) data for the compound **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone**. Due to the limited availability of experimentally derived public data, this guide presents high-quality predicted NMR spectral data to facilitate compound identification and characterization. It also includes detailed, standardized experimental protocols for the synthesis and NMR analysis of this compound, intended to support researchers in their laboratory work.

## Predicted NMR Data Presentation

The following tables summarize the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone**. These predictions were generated using advanced computational algorithms and provide a reliable reference for spectral assignment.

Table 1: Predicted  $^1\text{H}$  NMR Data

Atom Number	Chemical Shift (ppm)	Multiplicity
H-2	8.65	Doublet
H-4	8.05	Triplet
H-6	8.75	Doublet
H-2', H-5'	3.55	Triplet
H-3', H-4'	1.90	Multiplet

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm. Data is predicted.

Table 2: Predicted <sup>13</sup>C NMR Data

Atom Number	Chemical Shift (ppm)
C-2	150.2
C-3	134.5
C-4	140.1
C-5	121.8
C-6	148.9
C=O	168.5
C-2', C-5'	49.8
C-3', C-4'	26.2

Solvent: CDCl<sub>3</sub>, Reference: CDCl<sub>3</sub> at 77.16 ppm. Data is predicted.

## Experimental Protocols

The following sections detail the methodologies for the synthesis of **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone** and the acquisition of its NMR data.

### Synthesis Protocol: Amide Coupling

**(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone** can be synthesized via a standard amide coupling reaction between 5-bromonicotinic acid and pyrrolidine.[\[1\]](#)[\[2\]](#)

Materials:

- 5-bromonicotinic acid
- Pyrrolidine
- Thionyl chloride ( $\text{SOCl}_2$ ) or a suitable coupling reagent (e.g., HATU, HOBt/EDC)[\[1\]](#)
- Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)[\[2\]](#)
- Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ ) or sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromonicotinic acid (1.0 eq) in anhydrous DCM.
- Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.
- Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours until the evolution of gas ceases.
- Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 5-bromonicotinoyl chloride.
- Amide Formation: Dissolve the crude acyl chloride in fresh anhydrous DCM and cool the solution to 0 °C.

- In a separate flask, prepare a solution of pyrrolidine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.
- Add the pyrrolidine solution dropwise to the acyl chloride solution at 0 °C.
- Allow the reaction to stir at room temperature for 12-16 hours.[\[2\]](#)
- Work-up: Quench the reaction with water.
- Separate the organic layer and wash it sequentially with saturated aqueous NaHCO<sub>3</sub> solution and brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the crude product.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone**.

## NMR Data Acquisition Protocol

The following is a general procedure for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra.[\[3\]](#)[\[4\]](#)[\[5\]](#)  
[\[6\]](#)

Sample Preparation:

- Weigh approximately 5-10 mg of the purified **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone** for <sup>1</sup>H NMR, or 20-50 mg for <sup>13</sup>C NMR, into a clean, dry vial.[\[3\]](#)[\[7\]](#)
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, or Acetone-d<sub>6</sub>).[\[3\]](#)[\[5\]](#) The choice of solvent should be based on the solubility of the compound.
- Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.[\[3\]](#)
- If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

- Cap the NMR tube securely.
- Wipe the outside of the NMR tube with a tissue dampened with ethanol or isopropanol to remove any fingerprints or dust.[\[3\]](#)

#### Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
- Place the sample in the NMR spectrometer.
- Locking: The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field.[\[4\]](#)
- Shimming: Perform automatic or manual shimming to optimize the homogeneity of the magnetic field, which will improve the resolution and shape of the NMR signals.[\[4\]](#)
- Tuning and Matching: Tune and match the probe to the desired nucleus ( $^1\text{H}$  or  $^{13}\text{C}$ ) to maximize signal detection.
- Acquisition Parameters ( $^1\text{H}$  NMR):
  - Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
  - Use a standard pulse sequence (e.g., zg30).
  - Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
  - Set an appropriate relaxation delay (e.g., 1-2 seconds).
- Acquisition Parameters ( $^{13}\text{C}$  NMR):
  - Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
  - Use a proton-decoupled pulse sequence (e.g., zgpg30).
  - A larger number of scans will be required due to the lower natural abundance of  $^{13}\text{C}$  (e.g., 1024 or more).

- Set an appropriate relaxation delay (e.g., 2 seconds).
- Data Processing:
  - Apply Fourier transformation to the acquired free induction decay (FID).
  - Phase the resulting spectrum.
  - Perform baseline correction.
  - Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g.,  $\text{CHCl}_3$  at 7.26 ppm for  $^1\text{H}$  and  $\text{CDCl}_3$  at 77.16 ppm for  $^{13}\text{C}$ ).
  - Integrate the signals in the  $^1\text{H}$  NMR spectrum.

## Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and NMR analysis of **(5-Bromopyridin-3-yl)(pyrrolidin-1-yl)methanone**.



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Caption: Synthesis and NMR Analysis Workflow.

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